![molecular formula C20H19N3O4 B2502384 1-(4-メチルフェニル)-2-[4-(3-メトキシフェニル)-2,3-ジオキソ-1,2,3,4-テトラヒドロピラジン-1-イル]アセトアミド CAS No. 891867-38-2](/img/structure/B2502384.png)
1-(4-メチルフェニル)-2-[4-(3-メトキシフェニル)-2,3-ジオキソ-1,2,3,4-テトラヒドロピラジン-1-イル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!「1-(4-メチルフェニル)-2-[4-(3-メトキシフェニル)-2,3-ジオキソ-1,2,3,4-テトラヒドロピラジン-1-イル]アセトアミド」の科学研究における用途について、包括的な分析をご紹介します。
抗癌研究
この化合物は、癌細胞の増殖を阻害する能力により、抗癌剤として可能性を示しています。その構造により、細胞増殖を阻害し、さまざまな癌細胞株においてアポトーシスを誘導することができます。 研究者たちは、乳癌、肺癌、結腸癌など、さまざまな種類の癌に対するその有効性を調査しています .
抗菌作用
この化合物は、顕著な抗菌作用を示し、新たな抗生物質開発の候補となっています。さまざまな細菌および真菌病原体に対して試験されており、それらの増殖を阻害する有望な結果が得られています。 これは、抗生物質耐性菌株との闘いにおいて貴重な資産となります .
抗炎症剤
この化合物は、その化学構造により、抗炎症剤として作用することができます。さまざまなインビトロおよびインビボモデルにおいて、炎症を軽減することが示されています。 この用途は、炎症が疾患進行の重要な役割を果たす関節炎などの病態に特に関連しています .
神経保護効果
研究によると、この化合物は神経保護作用を持つ可能性があります。アルツハイマー病やパーキンソン病などの神経変性疾患でよく見られる酸化ストレスとアポトーシスからニューロンを保護することができます。 これは、これらの病態に対する潜在的な治療薬となります .
酵素阻害研究
この化合物は、さまざまな生物学的プロセスにおいて重要な役割を果たす特定の酵素を阻害する能力について研究されています。 例えば、メラニン生成と神経伝達に関与するチロシナーゼやアセチルコリンエステラーゼなどの酵素に対する阻害効果を示しています .
特性
IUPAC Name |
2-[4-(3-methoxyphenyl)-2,3-dioxopiperazin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-14-6-8-15(9-7-14)21-18(24)13-22-10-11-23(20(26)19(22)25)16-4-3-5-17(12-16)27-2/h3-9,12H,10-11,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMMONFRRJQODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(C(=O)C2=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
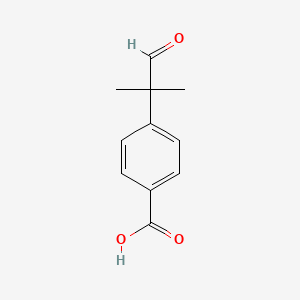

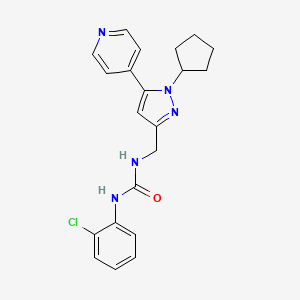
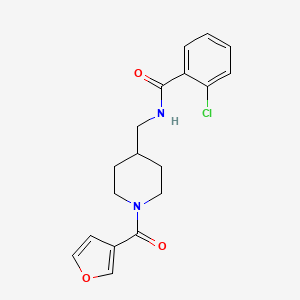
![1-(3,4-difluorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2502308.png)
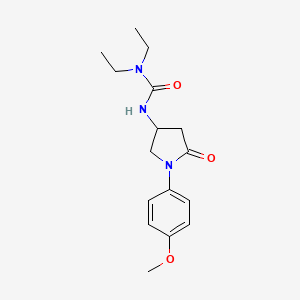
![2-(3,4-dimethylphenyl)-5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2502311.png)
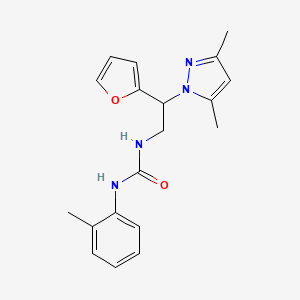

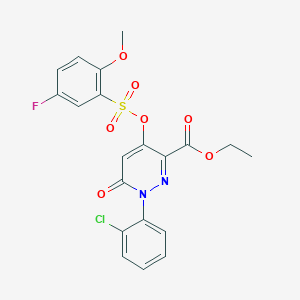
![N-cycloheptyl-1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide](/img/structure/B2502320.png)
![2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile](/img/structure/B2502322.png)
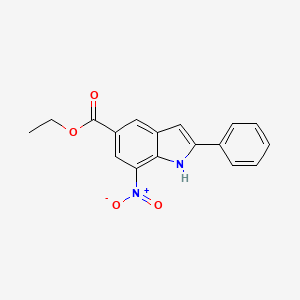
![1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2502324.png)
